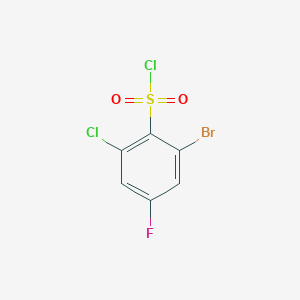

2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organic Synthesis and Pharmaceutical Intermediates

Sulfonyl chlorides are pivotal in the synthesis of various organic compounds due to their reactivity and the ability to introduce sulfonyl groups into molecules, which is crucial for the development of pharmaceuticals and agrochemicals. For example, the study by Sun Chong-lu (2013) elaborates on the synthesis of 2-chloro-6-fluoroanline, highlighting the use of sulfonylation processes similar to those that might involve 2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride as an intermediate or reagent in pharmaceutical compound synthesis. This research underscores the versatility of sulfonyl chlorides in constructing complex molecules with potential therapeutic applications (Sun Chong-lu, 2013).

Material Science and Surface Chemistry

In material science, the unique properties of sulfonyl chlorides, such as reactivity towards various functional groups, make them suitable for modifying surfaces and creating materials with desired properties. For instance, R. Moore (2003) describes a method for preparing high-purity 1-chloro-2,6-difluorobenzene using sulfonyl chloride, highlighting the role of sulfonyl chlorides in purifying and isolating chemical compounds, which can be crucial in developing materials with specific characteristics (R. Moore, 2003).

Novel Reagents and Click Chemistry

The development of new reagents for click chemistry, which is a field focused on high-yield, easy-to-perform chemical reactions, also sees the application of sulfonyl chlorides. Jing Leng and Hua-Li Qin (2018) introduced a new fluorosulfonylation reagent, showcasing the innovation in creating compounds that can act as tris-electrophiles and participate in sulfur(vi) fluoride exchange (SuFEx) clickable reactions. Such research demonstrates the potential of 2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride in facilitating regioselective synthesis and enriching the toolbox of synthetic chemistry (Jing Leng & Hua-Li Qin, 2018).

Mechanism of Action

Target of Action

It’s known that benzylic halides typically react via an sn2 pathway .

Mode of Action

The mode of action of 2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride involves a free radical reaction . In the initiating step, the compound loses the bromo atom, leaving behind a radical. This radical then removes a hydrogen to form a new compound .

Biochemical Pathways

It’s known that the compound undergoes suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .

Pharmacokinetics

The compound’s molecular weight is 30795, which could influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

It’s known that the compound can form biphenyls through suzuki coupling , which are precursors for synthesizing 6-substituted phenanthridines .

properties

IUPAC Name |

2-bromo-6-chloro-4-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2FO2S/c7-4-1-3(10)2-5(8)6(4)13(9,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOMSMGEQDLXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2631515.png)

![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2631516.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2631518.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2631520.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2631522.png)

![7-methyl-8-phenyl-2-((pyridin-2-ylmethyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2631523.png)

![1-[(3As,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2631524.png)

![N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631532.png)

![2-(4-fluorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)